N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C23H24N2O2S and its molecular weight is 392.52. The purity is usually 95%.
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Scientific Research Applications
Sigma-2 Receptor Probe Development
Research has identified analogs of the target compound as potential sigma-2 receptor probes. For instance, benzamide analogs, radiolabeled with tritium, have been evaluated for their affinity to sigma-2 receptors in vitro, showing significant promise for studying sigma-2 receptors. These studies suggest that certain derivatives could be useful for investigating the role of sigma-2 receptors in diseases, including cancer, without focusing on pharmacological use or side effects (Xu et al., 2005).
Structural and Chemical Analysis
Several studies have focused on synthesizing and characterizing structural analogs of the target compound, elucidating their chemical properties and potential for further modification. For example, the synthesis of trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate has been reported, providing insights into the chemical structure and potential applications in chemical synthesis and materials science (Akkurt et al., 2008).
Positron Emission Tomography (PET) Imaging
The development of fluorine-18 labeled benzamide analogs for PET imaging of the sigma-2 receptor status in solid tumors demonstrates the compound's potential in medical diagnostics. These studies have identified derivatives with high tumor uptake and acceptable tumor/normal tissue ratios, indicating their usefulness in imaging applications related to cancer research (Tu et al., 2007).
Podands and Crown Ethers Synthesis
Research into podands containing 3,4-dihydroisoquinoline fragments has opened up new possibilities in the field of supramolecular chemistry. These studies provide a foundation for the development of new materials with potential applications in catalysis, molecular recognition, and the construction of complex molecular architectures (Shklyaev & Vshivkova, 2014).
Metabolite Identification and Transporter-Mediated Excretion
The identification of human metabolites of related compounds and investigation into their transporter-mediated renal and hepatic excretion provide valuable insights into drug metabolism and the potential for developing novel therapeutic agents. Such research contributes to understanding the pharmacokinetics of similar compounds, focusing on metabolism and excretion pathways rather than direct clinical applications (Umehara et al., 2009).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-27-21-10-5-4-9-19(21)23(26)24-15-20(22-11-6-14-28-22)25-13-12-17-7-2-3-8-18(17)16-25/h2-11,14,20H,12-13,15-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRSKZOWYCLEGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.